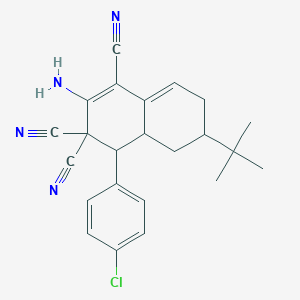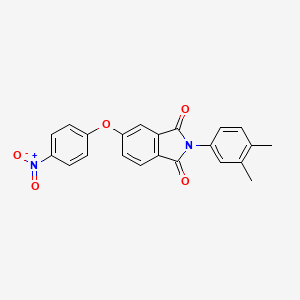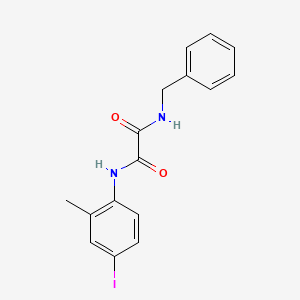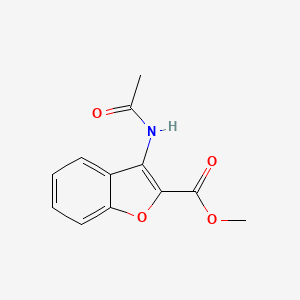![molecular formula C31H30N2O2 B11562426 4,4'-methanediylbis(2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol)](/img/structure/B11562426.png)
4,4'-methanediylbis(2-{(E)-[(2,3-dimethylphenyl)imino]methyl}phenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple phenyl groups and imino linkages, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL typically involves the condensation of 2,3-dimethylbenzaldehyde with 4-hydroxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and solvent conditions to optimize yield and selectivity.
Major Products Formed
Scientific Research Applications
2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL involves its interaction with specific molecular targets and pathways. The compound’s imino and phenyl groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-6-METHOXYPHENOL
- 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-6-ETHOXYPHENOL
Uniqueness
Compared to similar compounds, 2-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-({3-[(E)-[(2,3-DIMETHYLPHENYL)IMINO]METHYL]-4-HYDROXYPHENYL}METHYL)PHENOL is unique due to its specific substitution pattern and the presence of both hydroxyl and imino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H30N2O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
2-[(2,3-dimethylphenyl)iminomethyl]-4-[[3-[(2,3-dimethylphenyl)iminomethyl]-4-hydroxyphenyl]methyl]phenol |
InChI |
InChI=1S/C31H30N2O2/c1-20-7-5-9-28(22(20)3)32-18-26-16-24(11-13-30(26)34)15-25-12-14-31(35)27(17-25)19-33-29-10-6-8-21(2)23(29)4/h5-14,16-19,34-35H,15H2,1-4H3 |
InChI Key |
UJSAJCQIGWLCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=CC(=C4C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11562343.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562352.png)
![2-Bromo-N-({N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11562353.png)


![2-chloro-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11562367.png)
![4-(hexyloxy)-N'-[(E)-(3-iodophenyl)methylidene]benzohydrazide](/img/structure/B11562369.png)

![[3-Amino-6-(pyridin-2-yl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B11562372.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11562373.png)

![N-[(1Z)-3-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11562383.png)
![4-bromo-N-phenyl-N-[(2Z)-2-(phenylamino)-2-(phenylimino)ethyl]benzamide](/img/structure/B11562391.png)
![4-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11562396.png)
